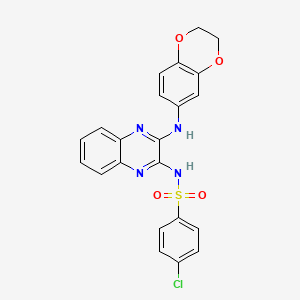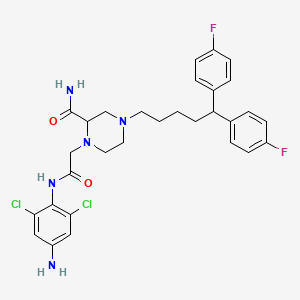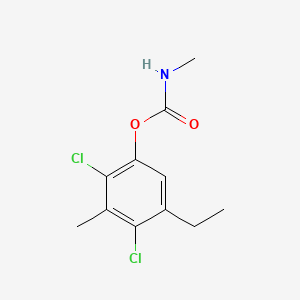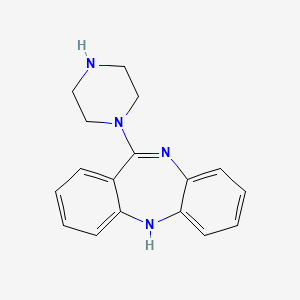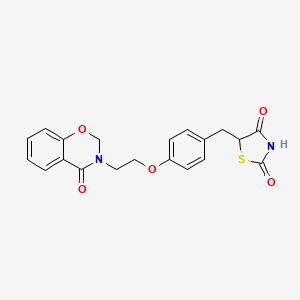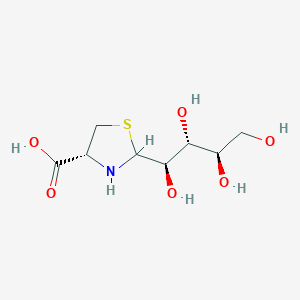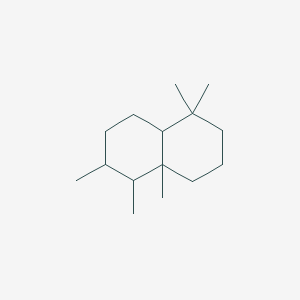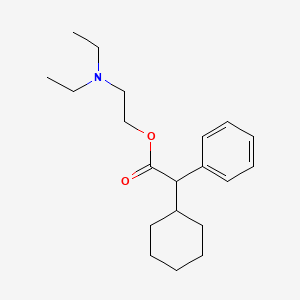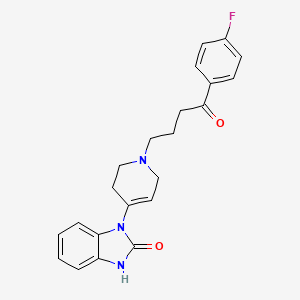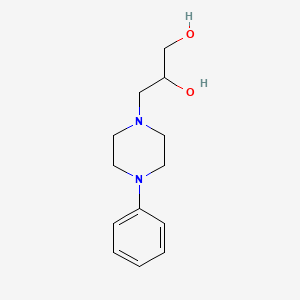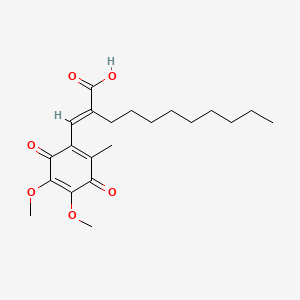
E3330
Overview
Description
APX-3330 is a first-in-class small-molecule inhibitor of reduction oxidation effector factor-1 protein. This compound is primarily being developed for the treatment of diabetic retinopathy and diabetic macular edema. Reduction oxidation effector factor-1 protein is a regulator of transcription factors such as hypoxia-inducible factor-1 alpha and nuclear factor kappa-light-chain-enhancer of activated B cells. By inhibiting reduction oxidation effector factor-1 protein, APX-3330 reduces levels of vascular endothelial growth factor and inflammatory cytokines, which play key roles in ocular angiogenesis and inflammation .
Mechanism of Action
Target of Action
E3330, also known as APX-3330, is a direct, orally active, and selective inhibitor of APE1/Ref-1 . APE1/Ref-1 (apurinic/apyrimidinic endonuclease 1 / redox factor-1) is a protein with two domains, with endonuclease function and redox activity . The APE1 redox domain is responsible for regulating transcription factors, such as AP-1 (activating protein-1), NF-κB (Nuclear Factor kappa B), HIF-1α (Hypoxia-inducible factor 1-alpha), and STAT3 (Signal Transducers and Activators of Transcription 3) .
Mode of Action
This compound interacts with its target, APE1/Ref-1, by inhibiting its redox function . This inhibition prevents the functional activation of NF-κB via the alteration of APE1 subcellular trafficking and reduces IL-6 and IL-8 expression induced by TNF-α and FAs accumulation through blockage of the redox-mediated activation of NF-κB .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Base Excision Repair (BER) pathway . The BER pathway restores DNA damage caused by oxidation, alkylation, and single-strand breaks . Moreover, APE1/Ref-1 cleaves the phosphodiester support of the DNA in the 5’ terminal region of an apurinic/apyrimidinic (AP) site, generating a DNA cut with terminal 3’hydroxyl and 5’dRP .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy Japanese male subjects and patients with cancer . A two-compartment, first-order absorption model with lag time best described plasma concentration-time profiles . Weight was positively correlated with apparent clearance (CL/F) and volume . Administration with food led to an 80% higher lag time . CL/F was 41% higher in the cancer population .
Result of Action
The inhibition of APE1/Ref-1’s redox function by this compound results in potent inhibition of proliferation and survival of T-ALL cells, by promoting leukemia cell apoptosis and downregulation of prosurvival genes . This compound is able to impair tumor growth and blocks the activity of NF-κB, AP-1, and HIF-1α in pancreatic cancer .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of food, which can increase the lag time of absorption . Additionally, the oral clearance of APX3330 is higher in patients with cancer than healthy Japanese males, possibly due to reduced serum albumin in patients with cancer .
Biochemical Analysis
Biochemical Properties
E3330 interacts with the APE1 protein, specifically inhibiting its redox function . APE1 is a regulator of several transcription factors, including hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB) . By inhibiting APE1’s redox function, this compound can modulate the activity of these transcription factors .
Cellular Effects
This compound has been shown to significantly reduce the growth of human pancreatic cancer cells in vitro . It also inhibits the functional activation of NF-κB, reducing the expression of inflammatory cytokines like IL-6 and IL-8 . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to APE1 and inhibiting its redox function . This inhibition prevents the functional activation of transcription factors regulated by APE1, such as HIF-1α and NF-κB . As a result, this compound can influence gene expression and cellular processes .
Temporal Effects in Laboratory Settings
For instance, this compound treatment has been shown to inhibit pancreatic cancer cell growth and migration .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It has been suggested that this compound could be a promising compound for cancer treatment, indicating potential for dosage-dependent effects .
Metabolic Pathways
This compound’s role in metabolic pathways is primarily related to its inhibition of APE1’s redox function . By inhibiting APE1, this compound can influence the activity of transcription factors that regulate various metabolic processes .
Transport and Distribution
Given its molecular mechanism of action, it is likely that this compound needs to be transported into the cell where it can interact with APE1 .
Subcellular Localization
This compound’s subcellular localization is likely to be influenced by its target, APE1. APE1 is commonly localized in the nucleus, but can also be found in the cytoplasm and mitochondria . Therefore, this compound may also be found in these subcellular locations due to its interaction with APE1 .
Preparation Methods
The synthetic routes and reaction conditions for APX-3330 are not extensively detailed in publicly available sources. it is known that APX-3330 is an investigational drug candidate that has undergone various phases of clinical trials. The compound is administered orally in tablet form, with a typical dosage of 600 milligrams per day .
Chemical Reactions Analysis
APX-3330 primarily undergoes inhibition reactions targeting reduction oxidation effector factor-1 protein. This inhibition affects the activity of transcription factors such as hypoxia-inducible factor-1 alpha and nuclear factor kappa-light-chain-enhancer of activated B cells. The major products formed from these reactions include reduced levels of vascular endothelial growth factor and inflammatory cytokines .
Scientific Research Applications
APX-3330 has significant scientific research applications, particularly in the fields of ophthalmology and oncology. In ophthalmology, it is being developed as a treatment for diabetic retinopathy and diabetic macular edema. The compound has shown promise in clinical trials for reducing the progression of diabetic retinopathy by normalizing vascular endothelial growth factor levels and reducing inflammation .
In oncology, APX-3330 has been studied for its potential to impair tumor growth by blocking the activity of nuclear factor kappa-light-chain-enhancer of activated B cells, activator protein 1, and hypoxia-inducible factor-1 alpha in pancreatic cancer . The compound’s ability to inhibit reduction oxidation effector factor-1 protein makes it a promising candidate for treating various types of cancer and other diseases involving angiogenesis and inflammation .
Comparison with Similar Compounds
APX-3330 is unique in its ability to inhibit reduction oxidation effector factor-1 protein, making it distinct from other compounds targeting vascular endothelial growth factor. Similar compounds include APX-2009 and APX-2014, which are also inhibitors of reduction oxidation effector factor-1 protein . APX-3330 stands out due to its oral administration and potential to be an early, non-invasive treatment for diabetic retinopathy .
References
Properties
IUPAC Name |
(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-5-6-7-8-9-10-11-12-15(21(24)25)13-16-14(2)17(22)19(26-3)20(27-4)18(16)23/h13H,5-12H2,1-4H3,(H,24,25)/b15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALSSIXXBDPENJ-FYWRMAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=CC1=C(C(=O)C(=C(C1=O)OC)OC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C(=C\C1=C(C(=O)C(=C(C1=O)OC)OC)C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121926 | |
| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136164-66-4 | |
| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136164-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | E 3330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136164664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136164-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APX-3330 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11267UI968 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-3,4-Dimethyl-5-[(3,4-dimethyl-1H-pyrrole-2-yl)methylene]-1H-pyrrole-2(5H)-one](/img/structure/B1670934.png)
